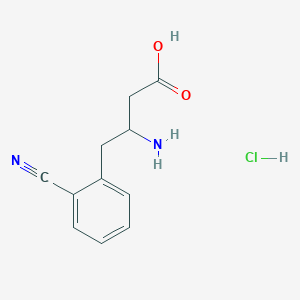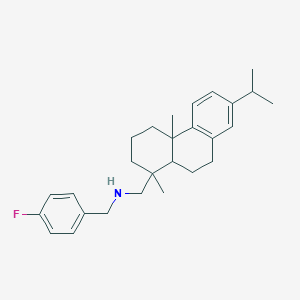![molecular formula C31H25Cl2N3O3S B12497448 N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, thiophene, and diazatricyclo moieties
準備方法
The synthesis of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro groups.
Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.
Formation of the Thiophene Intermediate: This step involves the synthesis of a thiophene ring.
Coupling Reactions: The intermediates are then coupled together using various reagents and catalysts under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.
科学的研究の応用
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and stability under various conditions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE: This compound shares similar structural features but differs in the presence of a thiazole ring instead of a thiophene ring.
N-(4-CHLOROPHENYL)-N-(3,4-DIETHYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINE: This compound has a similar dichlorophenyl group but differs in the substitution pattern and the presence of a thiazole ring.
N-(4-(4-METHOXYPHENYL)-3,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE: This compound shares the methoxyphenyl group but has different substituents on the thiazole ring.
The uniqueness of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
特性
分子式 |
C31H25Cl2N3O3S |
|---|---|
分子量 |
590.5 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-7-oxo-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C31H25Cl2N3O3S/c1-39-21-11-8-18(9-12-21)19-15-25-29(27(37)16-19)30(28-7-4-14-40-28)36(26-6-3-2-5-24(26)35-25)31(38)34-20-10-13-22(32)23(33)17-20/h2-14,17,19,30,35H,15-16H2,1H3,(H,34,38) |
InChIキー |
WZCNTSYCLMAYNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)NC5=CC(=C(C=C5)Cl)Cl)C6=CC=CS6)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

![2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
